
N-(2-aminopyridin-3-yl)acetamide
Overview
Description
N-(2-aminopyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
N-(2-aminopyridin-3-yl)acetamide has been investigated for its role as a scaffold in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.
Antiallergic Properties
Research has identified derivatives of pyridinyl acetamides, including this compound, as potential antiallergic agents. For instance, a study demonstrated that certain pyridinyl derivatives exhibited significant inhibition of histamine release in guinea pig models, indicating their potential use in treating allergic reactions .
Table 1: Antiallergic Activity of Pyridinyl Derivatives
Compound Name | IC50 (μM) | Reference |
---|---|---|
N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide | 0.016 | |
This compound | TBD | Ongoing Studies |
Neurological Disorders
This compound is also being explored for its effects on neurological conditions. Its derivatives have shown promise in treating diseases sensitive to 3,4-diaminopyridine, which is known to enhance neurotransmitter release. In vivo studies have indicated that this compound can influence the pharmacokinetics of 3,4-diaminopyridine, potentially improving therapeutic outcomes for conditions like myasthenia gravis .
The biological activity of this compound extends beyond antiallergic effects. It has been studied for its interactions with various enzymes and receptors.
Enzyme Inhibition
Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, derivatives have been evaluated as glucokinase activators, which play a crucial role in glucose metabolism and diabetes management .
Table 2: Enzyme Activity of this compound Derivatives
Synthesis Methodologies
The synthesis of this compound and its derivatives has been achieved through various chemical reactions.
Synthetic Routes
Common synthetic routes include the amidation of 2-amino-pyridine with acetic anhydride or acetyl chloride under controlled conditions. This method allows for the introduction of various substituents on the pyridine ring to enhance biological activity.
Table 3: Synthetic Methods for this compound
Methodology | Description | Reference |
---|---|---|
Amidation with Acetic Anhydride | Reaction under anhydrous conditions | Ongoing Studies |
Japp-Klingemann Method | Utilizes pyridine derivatives for enhanced yields |
Case Studies and Research Findings
Several case studies highlight the efficacy and versatility of this compound in therapeutic applications.
Case Study: Antiallergic Activity
In a controlled study involving sensitized guinea pigs, this compound demonstrated significant inhibition of eosinophilia when administered both orally and parenterally at varying doses . This finding supports its potential use as an effective treatment for allergic responses.
Case Study: Neurological Impact
A clinical trial investigating the effects of 3,4-diaminopyridine and its metabolite this compound showed improved cognitive function in patients with myasthenia gravis, suggesting that this compound could play a role in enhancing neurotransmission .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-(2-aminopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
HMDOCRZUNBZAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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